1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core fused with a piperidine ring, making it a unique and versatile scaffold for drug design and development.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Future Directions
The future directions for “3-(4-fluorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” and similar compounds involve further exploration of their anticancer therapeutic potential . The development of more efficient synthesis pathways and processes that prevent or reduce waste production is also a research priority .
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 3-(4-fluorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of certain cell lines . For example, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-fluorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is thought to involve its binding interactions with biomolecules such as CDK2 . It may exert its effects at the molecular level through enzyme inhibition, leading to alterations in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound’s effects may change over time, potentially due to factors such as stability and degradation .
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves several steps, starting from the appropriate pyrazole and pyrimidine precursors. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving hydrazines and β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with piperidine derivatives under suitable conditions, such as heating or using a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Comparison with Similar Compounds
1-[3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in drug discovery.
Triazolo[1,5-a]pyrimidine derivatives: Known for their enzyme inhibitory properties, these compounds share structural similarities with pyrazolo[1,5-a]pyrimidines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which enhances its biological activity and therapeutic potential .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQCRHFJMODHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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